molecular formula C12H18N2O B231724 N-isopropyl-N'-(2-phenylethyl)urea

N-isopropyl-N'-(2-phenylethyl)urea

Cat. No.: B231724
M. Wt: 206.28 g/mol
InChI Key: PSAWVIDTLZCUIF-UHFFFAOYSA-N
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Description

N-Isopropyl-N'-(2-phenylethyl)urea is a synthetic urea derivative characterized by an isopropyl group attached to one nitrogen atom and a 2-phenylethyl group on the adjacent nitrogen. Its molecular formula is C₁₂H₁₈N₂O, with a molecular weight of 206.29 g/mol. The compound’s structure combines aliphatic (isopropyl) and aromatic (2-phenylethyl) moieties, which influence its physicochemical properties, such as lipophilicity and solubility.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

1-(2-phenylethyl)-3-propan-2-ylurea

InChI

InChI=1S/C12H18N2O/c1-10(2)14-12(15)13-9-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H2,13,14,15)

InChI Key

PSAWVIDTLZCUIF-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)NCCC1=CC=CC=C1

Canonical SMILES

CC(C)NC(=O)NCCC1=CC=CC=C1

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

N-isopropyl-N'-(2-phenylethyl)urea and its derivatives have been explored for their potential as therapeutic agents. Urea derivatives are known for their ability to act as enzyme inhibitors and have been implicated in the development of drugs targeting various diseases.

Drug Development

Urea-based compounds have been extensively studied for their role in drug discovery. For example, a class of urea derivatives has shown promise as inhibitors of mitogen-activated protein kinases (MAPKs), which are crucial in inflammatory responses. The structural characteristics of these compounds allow them to form strong hydrogen bonds with target proteins, enhancing their efficacy as inhibitors .

Case Study: MAPK Inhibitors

  • Compound: N-pyrazole-N-aryl urea
  • Target: p38 MAPK
  • Mechanism: Forms hydrogen bonds with key residues in the binding site, demonstrating significant inhibition of inflammatory pathways.

Agrochemical Applications

This compound is also utilized in the agrochemical sector, particularly as a herbicide or a precursor for herbicide synthesis. Urea derivatives have been identified as key structural motifs in several commercial herbicides.

Herbicide Synthesis

The synthesis of N-substituted ureas is pivotal for developing effective herbicides like Isoproturon, Linuron, and Diuron. These compounds are widely used for crop protection due to their ability to inhibit specific biochemical pathways in weeds.

Data Table: Herbicides Derived from Urea Derivatives

HerbicideActive IngredientApplication
IsoproturonN-isopropyl-N'-(4-isopropylphenyl)ureaBroadleaf weed control
LinuronN,N'-dimethyl-N'-(3,4-dichlorophenyl)ureaSelective herbicide for crops
DiuronN,N'-dimethyl-N'-(3,4-dichlorophenyl)ureaSoil residual herbicide

Industrial Applications

Beyond medicinal and agrochemical uses, this compound has potential applications in various industrial processes.

Synthesis Methodologies

Recent advancements have led to the development of environmentally friendly synthesis methods for urea derivatives. A notable method involves the nucleophilic addition of amines to potassium isocyanate in water, which allows for high yields and purity without the need for organic solvents . This method not only enhances sustainability but also improves scalability for industrial applications.

Toxicological Considerations

The safety and environmental impact of this compound must be evaluated, especially given its use in agriculture. Studies on the toxicity of urea derivatives indicate varying levels of aquatic toxicity, necessitating careful assessment during product development .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key differences between N-isopropyl-N'-(2-phenylethyl)urea and related urea compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Primary Use
This compound C₁₂H₁₈N₂O 206.29 Isopropyl, 2-phenylethyl Research chemical
Fenuron (N,N-dimethyl-N'-phenylurea) C₉H₁₂N₂O 164.20 Dimethyl, phenyl Herbicide
Cumyluron (N-((2-chlorophenyl)methyl)-N'-(1-methyl-1-phenylethyl)urea) C₁₇H₁₇ClN₂O 300.78 Chlorophenylmethyl, cumyl Herbicide
N-(2-Acetylphenyl)-N'-(2-fluorophenyl)urea C₁₅H₁₃FN₂O₂ 272.27 Acetylphenyl, fluorophenyl Pharmaceutical research

Key Observations :

  • Substituent Effects :
    • The isopropyl group increases lipophilicity, aiding membrane permeability, a trait shared with isoproturon (N,N-dimethyl-N'-(4-(1-methylethyl)phenyl)urea), a commercial herbicide .
    • The 2-phenylethyl group introduces aromaticity, which may enhance binding to biological targets (e.g., enzymes or receptors) compared to simpler phenyl substituents in fenuron .

Functional and Application Comparisons

  • Agrochemical Potential: Fenuron and cumyluron are herbicides targeting plant photosynthesis or cell division. The target compound’s aliphatic-aromatic structure aligns with urea-based herbicides but lacks electronegative groups (e.g., chlorine in cumyluron), which are critical for herbicidal activity .
  • Pharmaceutical Relevance :

    • N-(2-Acetylphenyl)-N'-(2-fluorophenyl)urea () demonstrates how fluorinated and acetylated substituents can enhance bioactivity, possibly in kinase inhibition or antimicrobial applications. The absence of such groups in the target compound limits direct pharmacological comparisons .

Physicochemical and Analytical Insights

  • Chromatographic Behavior: and discuss 2-(2-phenylethyl)chromones in agarwood, which share the 2-phenylethyl moiety. The target compound’s molecular weight (206.29) suggests it may elute earlier, akin to sesquiterpenes .
  • Fragmentation Patterns :
    • Urea derivatives typically undergo cleavage at the urea carbonyl or N–C bonds. For example, fenuron fragments into dimethylamine and phenylurea ions. The 2-phenylethyl group in the target compound may produce characteristic ions like C₆H₅CH₂⁺ (m/z 91) during MS analysis, similar to 2-(2-phenylethyl)chromones .

Preparation Methods

Reaction Conditions and Optimization

  • Catalysts : Tetrabutylammonium hydrogensulfate (TBAHS) or benzyltriethylammonium chloride (BTEAC) are effective PTCs, enabling the transfer of hydroxide ions from the aqueous phase to the organic phase.

  • Base : Powdered potassium hydroxide (KOH) or sodium hydroxide (NaOH) is used in stoichiometric excess (3–5 mol per mol of urea).

  • Solvent : Toluene or dimethyl sulfoxide (DMSO) serves as the diluent. DMSO doubles as a catalyst when urea itself is the starting material.

  • Temperature : Reactions proceed at 70–150°C under reflux, with completion within 6–12 hours.

Mechanistic Insights

The alkylation proceeds via a two-step mechanism:

  • Deprotonation : The solid base abstracts a proton from the urea’s nitrogen, generating a reactive amide ion.

  • Alkylation : The amide ion attacks the alkyl halide, facilitated by the PTC, which solubilizes the ionic species in the organic phase.

Yield and Purity

Typical yields range from 65% to 85% , with purity exceeding 90% after extraction using dichloromethane or diethyl ether. Industrial-scale adaptations of this method emphasize solvent recycling and catalyst recovery to reduce costs.

Nucleophilic Addition of Amines to Isocyanates

A catalyst-free, biphasic method involves the reaction of primary or secondary amines with potassium isocyanate (KOCN) in water. This approach is particularly suited for synthesizing this compound due to its operational simplicity and environmental friendliness.

Protocol Details

  • Reactants : Isopropylamine and 2-phenylethylamine are sequentially added to an aqueous solution of KOCN.

  • Conditions : Reactions occur at ambient temperature (25°C) with stirring for 4–6 hours. Hydrochloric acid (HCl) activates KOCN by protonating the isocyanate ion.

  • Workup : The product is isolated via filtration or extraction, avoiding chromatographic purification.

Substrate Selectivity

The method exhibits unique chemo-selectivity based on the pKa of amines. For example, aniline (pKa ≈ 4.6) reacts preferentially over morpholine (pKa ≈ 8.7), enabling the synthesis of asymmetrical ureas without protecting groups.

Scalability and Efficiency

  • Gram-scale yields : 75–90% with >95% purity.

  • Advantages : No organic solvents, minimal waste, and compatibility with sensitive functional groups.

Ureidation of Amines with Phosgene Equivalents

Although less common due to safety concerns, phosgene derivatives (e.g., triphosgene) offer a high-yielding route to ureas. This method involves the sequential reaction of amines with triphosgene, followed by quenching with a second amine.

Synthetic Steps

  • Phosgene Activation : Triphosgene reacts with isopropylamine in dichloromethane (DCM) to form an isocyanate intermediate.

  • Urea Formation : The isocyanate is treated with 2-phenylethylamine, yielding the target urea.

Comparative Analysis of Preparation Methods

The table below summarizes the key parameters of each synthesis route:

Method Catalyst/Solvent Temperature Yield (%) Purity (%) Scalability
Phase-transfer alkylationTBAHS, KOH, Toluene/DMSO70–150°C65–8590–95Industrial feasible
Amine-isocyanate additionWater, HCl25°C75–90>95Lab to pilot scale
Phosgene-mediatedTriphosgene, DCM0–25°C80–9085–90Limited by safety

Optimization Strategies and Industrial Applications

Solvent Selection

  • Polar aprotic solvents (e.g., DMSO) enhance reaction rates in alkylation but complicate product isolation.

  • Water in the amine-isocyanate method simplifies workup but limits substrate scope to water-tolerant amines.

Catalyst Recycling

Quaternary ammonium salts (e.g., TBAHS) can be recovered via aqueous extraction, reducing costs in large-scale production.

Stability Considerations

This compound exhibits rotational barriers around the C–N bonds, influencing its conformational stability. MP2-level calculations predict a rotational barrier of 2.4 kcal/mol for the phenyl group, ensuring structural integrity under standard storage conditions .

Q & A

Advanced Research Question

  • In Vitro Assays :
    • Anticancer Activity : MTT assay (48–72 hr exposure; IC50 determination) in cancer cell lines (e.g., HCT-116, A549) .
    • Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition using arachidonic acid substrate) .
  • In Silico Screening : Molecular docking (AutoDock Vina) against targets like tubulin (PDB ID: 1SA0) to prioritize experiments .
  • ADMET Prediction : Use SwissADME to assess permeability (e.g., Caco-2 model) and cytochrome P450 interactions .

How can researchers assess the potential of this compound in material science applications?

Advanced Research Question

  • Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) to determine decomposition temperature (>200°C suggests suitability for high-temperature processes) .
  • Optoelectronic Properties : UV-Vis spectroscopy (λmax ~270–300 nm for aromatic urea derivatives) and cyclic voltammetry (HOMO/LUMO levels) for organic semiconductor evaluation .
  • Self-Assembly : TEM or AFM imaging in solvent-evaporation conditions to observe nanostructure formation (e.g., micelles or vesicles) .

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